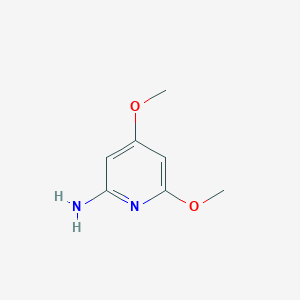

4,6-Dimethoxypyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dimethoxypyridin-2-amine is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,6-Dimethoxypyridin-2-amine can be synthesized through several methods. One common approach involves the methylation of 2-amino-4,6-dihydroxypyridine using dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is typically carried out at elevated temperatures around 150°C for about 10 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of dimethyl carbonate as a methylating agent due to its non-toxic and environmentally friendly nature. The process is optimized to achieve high conversion rates and selectivity, minimizing the generation of waste and reducing the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives. Substitution reactions result in the replacement of methoxy groups with other functional groups .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4,6-Dimethoxypyridin-2-amine is primarily utilized in the synthesis of pharmaceutical compounds. Its role as a building block in drug development is significant due to its ability to form various derivatives that exhibit biological activity.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is often used to synthesize APIs for treating various conditions. For example, it has been reported as an intermediate in the preparation of certain antihypertensive agents and other therapeutic drugs. The preparation methods typically involve multi-step organic reactions, where this compound acts as a key precursor .

Anticancer Research

Recent studies have highlighted its potential in anticancer drug development. Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation . This makes it a candidate for further investigation in oncology.

Agricultural Applications

In agriculture, this compound is recognized for its role as a transformation product of certain herbicides. Understanding these transformations is crucial for assessing environmental impacts and developing safer agricultural practices.

Herbicide Metabolism

The compound has been identified as a degradation product of several sulfonylurea herbicides, such as flupyrsulfuron-methyl and sulfosulfuron. Its presence in agricultural soils raises concerns about the environmental persistence of these chemicals and their potential effects on non-target organisms . Research into the metabolism of these herbicides often includes monitoring the formation of this compound to evaluate ecological risks.

Biochemical Applications

This compound has also found applications in biochemistry, particularly in the modification of biomolecules.

Bioconjugation Techniques

The compound is employed in bioconjugation reactions where it serves as a reactive amine for coupling with various biomolecules. For instance, it can be used to modify hyaluronan (HA), enhancing its properties for biomedical applications . The efficiency of such reactions often surpasses traditional methods like EDC/NHS coupling due to less stringent pH control requirements.

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Used as an intermediate for antihypertensive agents |

| Anticancer drug development | Potential inhibitors of tumor growth | |

| Agriculture | Herbicide metabolism | Degradation product of flupyrsulfuron-methyl |

| Environmental impact assessments | Important for evaluating ecological risks | |

| Biochemistry | Bioconjugation techniques | Effective for modifying hyaluronan |

Case Studies and Research Insights

- Anticancer Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential role in developing new chemotherapeutic agents.

- Environmental Impact : Research analyzing soil samples from agricultural fields revealed the presence of this compound as a transformation product of sulfonylurea herbicides, indicating the need for further studies on its ecological effects.

- Bioconjugation Efficiency : Comparative studies showed that using this compound in bioconjugation reactions resulted in higher yields and fewer side products compared to traditional coupling reagents like EDC/NHS.

Mecanismo De Acción

The mechanism of action of 4,6-Dimethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell cycle regulation and cancer progression. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

4,6-Dimethoxypyrimidin-2-amine: Another closely related compound with a pyrimidine ring.

Uniqueness

4,6-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

4,6-Dimethoxypyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C7H10N2O2. Its structure features two methoxy groups at the 4 and 6 positions and an amino group at the 2 position, which enhances its solubility and reactivity compared to other pyridine derivatives. This unique arrangement allows it to participate in various chemical reactions and biological interactions.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as Aurora kinase A, which is crucial for cell division. By binding to the active site of this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biochemical properties of this compound are not fully characterized; however, it is known that pyridine derivatives often play significant roles in biochemical reactions. Key aspects include:

- Cellular Effects : Some studies have shown that related pyrimidine derivatives exhibit anticancer properties by affecting cellular signaling pathways and gene expression.

- Metabolic Pathways : The specific metabolic pathways involving this compound remain poorly defined. However, it is suggested that it may interact with various enzymes and cofactors within the cell.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : In vitro experiments demonstrated that derivatives of this compound can significantly inhibit the growth of cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in breast cancer cells treated with this compound.

- Antimicrobial Efficacy : Another study explored its efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics.

- Synthesis and Applications : The compound serves as an intermediate in synthesizing more complex organic molecules, which highlights its utility in drug development and production of specialty chemicals .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two methoxy groups at positions 4 & 6 | Enhanced solubility and reactivity |

| 2-Amino-4,6-dihydroxypyrimidine | Hydroxyl groups instead of methoxy | Precursor in synthesis |

| 2-Amino-4-methoxypyridine | One methoxy group at position 4 | Less sterically hindered than dimethoxy variant |

Propiedades

IUPAC Name |

4,6-dimethoxypyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYYHFMMWZGEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.